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Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Methoxy-2-ox0-1,2-dihydropyridine-3-carboxylic acid is a multifunctional heterocyclic
compound whose utility in chemical synthesis and medicinal chemistry is fundamentally
governed by its acid-base properties. This guide provides an in-depth analysis of the
molecule's basic characteristics, moving beyond a simple pKa value to explore the interplay
between its constituent functional groups: the 2-pyridone ring, the electron-donating methoxy
group, and the acidic carboxylic acid. We will dissect the concepts of protonation sites,
tautomeric equilibria, the profound influence of hydrogen bonding, and the molecule's capacity
for metal coordination. This document serves as a comprehensive resource, integrating
theoretical principles with practical experimental protocols to provide researchers with the
predictive understanding needed for effective application of this versatile chemical scaffold.

Introduction: A Molecule of Competing Personalities
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4-Methoxy-2-oxo0-1,2-dihydropyridine-3-carboxylic acid, with a molecular formula of
C7H7NOa4, presents a fascinating case study in molecular architecture.[1][2] It is not merely a
substituted pyridine, but a complex system where acidic and basic functionalities coexist and
influence one another. The core structure is a 2-pyridone, a class of compounds known for its
unique tautomerism and strong intermolecular interactions.[3] The presence of an acidic
carboxyl group at the 3-position and an electron-donating methoxy group at the 4-position
further modulates the electronic landscape of the ring. Understanding the basic properties of
this molecule is paramount for controlling its reactivity, predicting its physiological behavior, and
designing novel molecular entities, from advanced materials to potential therapeutic agents.[2]

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic physical and chemical
identifiers. These properties are essential for experimental design, from weighing appropriate
amounts for a reaction to selecting suitable analytical techniques.

Property Value Source

4-Methoxy-2-oxo-1,2-

IUPAC Name dihydropyridine-3-carboxylic [1]
acid

CAS Number 87853-70-1 [4]

Molecular Formula C7H7NOa4 [2]

Molecular Weight 169.14 g/mol [2]

Acid-Base Equilibria: A Multifunctional System

The term "basicity" is multifaceted for this molecule. It possesses a strongly acidic proton on
the carboxylic acid group and at least two potential sites for protonation (acting as a base): the
carbonyl oxygen and the ring nitrogen. The true nature of its basicity is revealed by examining
the equilibrium between its different ionized and tautomeric forms.

Tautomerism and the Primary Site of Protonation
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The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form. In the
solid state and in most solutions, the pyridone (lactam) form is predominant.[3] When exposed
to acidic conditions, protonation does not occur on the ring nitrogen as in a simple pyridine.[5]
Instead, the causality lies in resonance stabilization; protonation of the exocyclic carbonyl
oxygen is favored. This creates a delocalized positive charge across the aromatic ring,
resulting in a more stable conjugate acid—the hydroxypyridinium cation.[6] This distinction is
critical: the molecule's basicity is expressed through the oxygen atom, a direct consequence of
the pyridone tautomeric form.

Caption: Protonation equilibrium showing the favored protonation on the carbonyl oxygen.

pKa Values and pH-Dependent Speciation

The molecule is amphiprotic, having both acidic and basic functional groups. This results in at
least two distinct pKa values:

e pKaz (Acidic): This corresponds to the deprotonation of the highly acidic carboxylic acid
group. Its value is expected to be in the range of pH 2-4, typical for carboxylic acids.

e pKaz (Basic): This is the pKa of the conjugate acid (the hydroxypyridinium form). It reflects
the basicity of the neutral molecule. For comparison, the pKa of the pyridinium ion is 5.25.[5]
The presence of the electron-donating methoxy group would tend to increase basicity (raise
pKaz), while the electron-withdrawing carboxylic acid group would decrease it. The net effect
will result in a specific pKa value that dictates the pH at which the pyridone ring system
becomes protonated.

These two pKa values define the charge state of the molecule across the physiological and
experimental pH range. A predictive understanding of this speciation is crucial for
chromatography, solubility studies, and assessing biological membrane permeability.

Caption: Predominant ionic species of the molecule as a function of pH.

The Dominant Role of Hydrogen Bonding

The basicity of the carbonyl oxygen and the acidity of the N-H proton endow 2-pyridones with a
powerful capacity for self-assembly via hydrogen bonding. In the solid state, these molecules
almost invariably form robust, planar dimers through a pair of N-H---O=C hydrogen bonds.[7]
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This "homosynthon" is a highly predictable and stable motif that dictates crystal packing and
can significantly reduce aqueous solubility. The carboxylic acid and methoxy groups introduce
additional sites for hydrogen bonding, potentially leading to more complex, three-dimensional
networks in the solid state.[8]

Caption: The characteristic hydrogen-bonded dimer of the 2-pyridone core.

Lewis Basicity: Metal Coordination Chemistry

Beyond Brgnsted-Lowry basicity (proton acceptance), the molecule also exhibits Lewis basicity,
acting as an electron-pair donor to coordinate with metal ions. The combination of the pyridine
ring nitrogen, the carbonyl oxygen, and the deprotonated carboxylate group makes it an
excellent chelating ligand. Depending on the metal ion and reaction conditions, it can
coordinate in several ways, most commonly as a bidentate ligand, forming a stable five- or six-
membered ring with the metal center.[9] This property is crucial for applications in catalysis,
materials science, and the development of metal-based therapeutic agents.[10][11]

Caption: A potential bidentate coordination mode with a generic metal ion (M).

Experimental Protocols for Characterization

Theoretical prediction must be validated by empirical data. The determination of pKa values is
a cornerstone of physicochemical characterization. The following protocols represent a self-
validating system, where results from one method can be confirmed by another.

Workflow for pKa Determination

The overall process involves careful sample preparation, execution of complementary titration
techniques, and rigorous data analysis to ensure accuracy and reproducibility.
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1. Preparation

Prepare stock solution
(e.g., 10 mM in DMSO)

:

Prepare accurate titrants
(0.1 M HCI, 0.1 M NaOH)
and ionic strength adjuster (KCI)

. Experimentati

Spectroscopic Titration
(UV-Vis or NMR)
(Validation Method)

Potentiometric Titration
(Primary Method)

. Data Analysis & Validatio

Calculate pKa from Calculate pKa from
inflection points of sigmoidal fit of
titration curve Avs. pH data

Validate & Report

Click to download full resolution via product page

Caption: A validated workflow for the experimental determination of pKa values.

Protocol: Potentiometric Titration for pKa Determination

This is the gold-standard method for determining pKa values, relying on the direct
measurement of pH changes upon the addition of a titrant.[12]

o System Calibration: Calibrate a high-precision pH meter using at least three standard buffer
solutions (e.g., pH 4.01, 7.00, 10.01).
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o Sample Preparation: Prepare a dilute aqueous solution of the compound (e.g., 0.5-1 mM). To
ensure solubility, a small percentage of a co-solvent like methanol or DMSO may be used,
but its effect on pKa should be noted. Add a background electrolyte (e.g., 0.15 M KClI) to
maintain constant ionic strength.[12]

« Titration (Acidic pKa): Titrate the sample solution with a standardized solution of NaOH (e.g.,
0.1 M). Record the pH after each incremental addition of the titrant. Continue well past the
first equivalence point.

« Titration (Basic pKa): To a fresh sample, add a stoichiometric excess of standardized HCI to
fully protonate the molecule. Titrate this acidic solution with the standardized NaOH solution,
recording the pH after each addition. This will reveal both the titration of the excess strong
acid and the deprotonation of the pyridonium and carboxylic acid groups.

o Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the
pH at the half-equivalence points of the titration curve. These are identified as the inflection
points on a first-derivative plot (ApH/AV vs. V).[13]

o Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate
the standard deviation.[12]

Protocol: UV-Vis Spectrophotometric pKa Determination

This method leverages the fact that the chromophore of the molecule changes upon
protonation or deprotonation, leading to a shift in its UV-Vis absorbance spectrum.[14]

» Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g.,
pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum
absorbance difference (A_max) between the ionized and neutral forms.

» Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the
expected pKa ranges.

o Measurement: Prepare a solution of the compound at a constant concentration in each
buffer. Measure the absorbance at the pre-determined A_max for each solution.
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» Data Analysis: Plot absorbance versus pH. The data should fit a sigmoidal curve. The pKa is
the pH at the inflection point of this curve, where the absorbance is halfway between the
minimum and maximum values.[13] This method provides an excellent orthogonal validation
of potentiometric results.

Implications for Research and Drug Development

The basic properties of 4-Methoxy-2-oxo0-1,2-dihydropyridine-3-carboxylic acid directly
influence its application profile:

o Solubility: The pH-dependent charge state dictates aqueous solubility. The compound will
likely be least soluble near its isoelectric point and more soluble at very low or high pH where
it exists as a fully charged cation or anion, respectively.

o Permeability: For drug development, the ability to cross biological membranes is often
highest for the neutral species. Understanding the pKa values allows for the prediction of the
fraction of neutral compound available for absorption at a given physiological pH (e.g., in the
stomach vs. the intestine).

e Reactivity: The nucleophilicity of the pyridone ring is modulated by pH. In synthetic
applications, controlling the protonation state can direct reactivity towards specific sites on
the molecule.

o Crystal Engineering: The strong and predictable hydrogen-bonding motif allows for the
rational design of co-crystals, where the compound is combined with other molecules to
modify physical properties like solubility and stability.[7]

Conclusion

4-Methoxy-2-oxo0-1,2-dihydropyridine-3-carboxylic acid is a molecule defined by the
sophisticated interplay of its functional groups. Its basicity is not a simple attribute of the
nitrogen atom but is expressed through the carbonyl oxygen, a direct result of its 2-pyridone
structure. This fundamental property, quantified by the pKa of its conjugate acid, along with its
acidic pKa, governs its charge state, solubility, and intermolecular interactions. The pronounced
tendency to form hydrogen-bonded dimers and coordinate with metal ions further expands its
utility. By combining a robust theoretical framework with validated experimental protocols,
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researchers can harness the nuanced acid-base chemistry of this compound for advanced
applications in synthesis, materials science, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Methoxy-2-0x0-1,2-dihydropyridine-3-carboxylic acid
basic properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442379#4-methoxy-2-o0xo-1-2-dihydropyridine-3-
carboxylic-acid-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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